4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine
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Overview
Description
4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound with the molecular formula C8H8F2NO. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4,7-difluorobenzaldehyde and 2,3-dihydro-1-benzofuran.
Reaction Conditions: The key steps involve the formation of the benzofuran ring followed by the introduction of the amine group. This can be achieved through a series of reactions including cyclization, reduction, and amination.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Scientific Research Applications
4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins to exert its effects.
Pathways Involved: It may modulate signaling pathways involved in cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
4,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine can be compared with other similar compounds such as:
(3R)-5,7-Difluoro-2,3-dihydro-1-benzofuran-3-amine: Another difluoro derivative with similar structural features.
4-Methyl-1,3-dihydro-2-benzofuran-1,3-dione: A benzofuran derivative with different substituents.
2,3-Dihydro-1-benzofuran-7-amine: A related compound with different fluorine substitution patterns
Properties
Molecular Formula |
C8H7F2NO |
---|---|
Molecular Weight |
171.14 g/mol |
IUPAC Name |
4,7-difluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7F2NO/c9-4-1-2-5(10)8-7(4)6(11)3-12-8/h1-2,6H,3,11H2 |
InChI Key |
FHKKPRNYQUCGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)F)F)N |
Origin of Product |
United States |
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